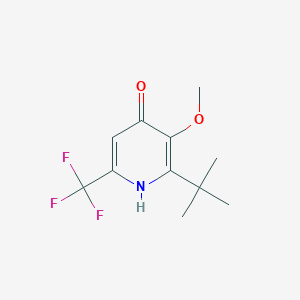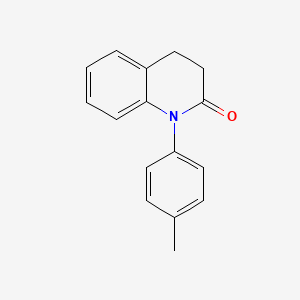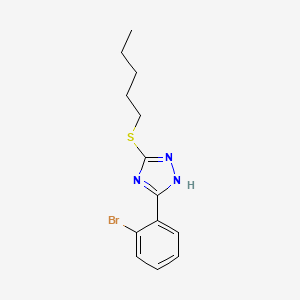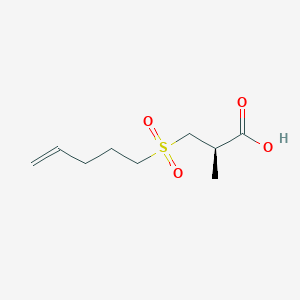
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one is a heterocyclic compound that features a thiazinanone ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 2-methoxybenzaldehyde to form an imine intermediate, which then undergoes cyclization with a thiol reagent to yield the desired thiazinanone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinanone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinones: These compounds share a similar heterocyclic structure and have diverse biological activities.
Thiazolidines: Structurally related to thiazinanones, these compounds also exhibit interesting chemical and biological properties.
Benzothiazoles: Another class of sulfur-containing heterocycles with significant applications in medicinal chemistry.
Uniqueness
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further study and application .
Propiedades
Número CAS |
823192-03-6 |
|---|---|
Fórmula molecular |
C18H19NO2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-10-6-5-9-15(16)18-19(17(20)11-12-22-18)13-14-7-3-2-4-8-14/h2-10,18H,11-13H2,1H3 |
Clave InChI |
LPGQPNVTWJTLJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2N(C(=O)CCS2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)

![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)


![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)

![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)


